molecular formula C18H17N5O3S2 B3924154 [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B3924154
M. Wt: 415.5 g/mol
InChI Key: QXDPAJWDAGFBQJ-UHFFFAOYSA-N
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Description

[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of a thiadiazole ring and a pyrimidine ring

Properties

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-11-8-12(2)20-17(19-11)27-10-15(25)26-9-14(24)21-18-23-22-16(28-18)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDPAJWDAGFBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=NN=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the individual components. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The pyrimidine ring is often synthesized via condensation reactions involving appropriate aldehydes and amidines.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

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